REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.CCN(C(C)C)C(C)C.Br[CH2:19][CH2:20][OH:21]>CN(C=O)C>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([CH2:19][CH2:20][OH:21])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 48 hours
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (−300 mL)
|
Type
|
WASH
|
Details
|
washed sequentially with 1M aq Na2CO3 solution (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |